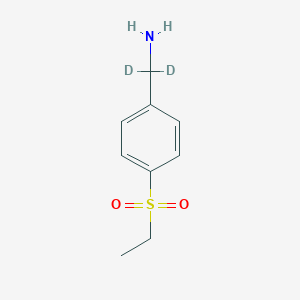
Dideuterio-(4-ethylsulfonylphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dideuterio-(4-ethylsulfonylphenyl)methanamine is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This substitution can significantly alter the compound’s physical and chemical properties, making it valuable in various scientific research applications. The compound’s structure includes an ethylsulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the deuteration of (4-ethylsulfonylphenyl)methanamine using deuterated reagents such as deuterated methylamine or dimethylamine . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of dideuterio-(4-ethylsulfonylphenyl)methanamine may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the purification of the final product to ensure high deuterium incorporation and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification steps.
化学反应分析
Types of Reactions
Dideuterio-(4-ethylsulfonylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.
科学研究应用
Dideuterio-(4-ethylsulfonylphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Industry: Utilized in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.
作用机制
The mechanism of action of dideuterio-(4-ethylsulfonylphenyl)methanamine involves the interaction of its functional groups with molecular targets. The ethylsulfonyl group can participate in various chemical reactions, while the deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The presence of deuterium can slow down metabolic processes, leading to prolonged activity and reduced toxicity .
相似化合物的比较
Similar Compounds
(4-Ethylsulfonylphenyl)methanamine: The non-deuterated version of the compound.
Deuterated Methylamine: A simpler deuterated amine used in similar applications.
Deuterated Dimethylamine: Another deuterated amine with similar properties.
Uniqueness
Dideuterio-(4-ethylsulfonylphenyl)methanamine is unique due to the presence of both the ethylsulfonyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications. The deuterium atoms enhance the compound’s stability and reduce its metabolic rate, which can be advantageous in drug development and other scientific studies .
属性
IUPAC Name |
dideuterio-(4-ethylsulfonylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3/i7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFBMBRXKFTDS-RJSZUWSASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


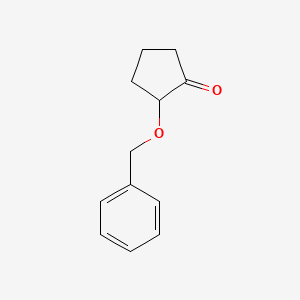
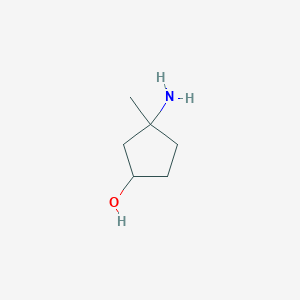
![(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid](/img/structure/B8258100.png)
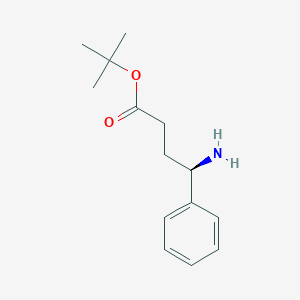
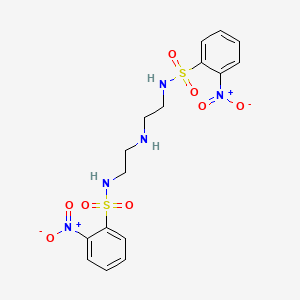
![tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate](/img/structure/B8258113.png)
![methyl 4-[[(2S)-1-hydroxypent-4-en-2-yl]amino]-3,5-dinitrobenzoate](/img/structure/B8258123.png)
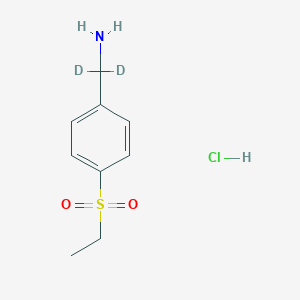
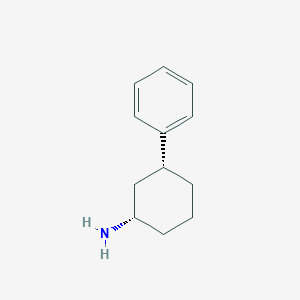
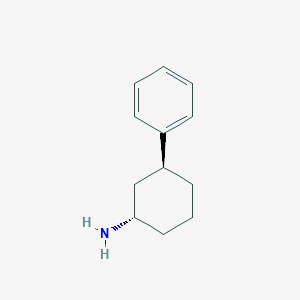
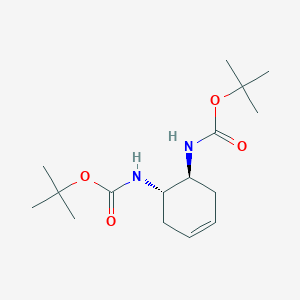
![N,N'-[(1R)-4-Cyclohexene-1beta,2alpha-diyl]bis(carbamic acid tert-butyl) ester](/img/structure/B8258167.png)
